Tert-butyl 2-methoxypyrrolidine-1-carboxylate
Description
Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS: 144688-69-7) is a chiral pyrrolidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound features a pyrrolidine ring substituted with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability and facilitates selective deprotection during multi-step syntheses. Key structural identifiers include:
Properties
IUPAC Name |
tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-7-5-6-8(11)13-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHOJKWWBPIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447661 | |
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144688-69-7 | |
| Record name | Tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Esterification
Early synthetic routes employed acid-catalyzed esterification of pyrrolidine precursors. For example, tert-butyl 5-oxopyrrolidine-2-carboxylate was synthesized via reaction of 5-oxopyrrolidine-2-carboxylic acid with tert-butyl acetate in the presence of perchloric acid, achieving 97% yield after 24 hours at room temperature. This method’s efficiency stems from the Boc group’s compatibility with strong acids, though safety concerns arise from handling perchloric acid.
Table 1: Acid-Catalyzed Esterification Conditions
Boc Protection Strategies
Alternative methods focus on introducing the Boc group post-esterification. A patent-described approach reacts pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile using 4-dimethylaminopyridine (DMAP) as a catalyst. This two-step protocol achieved 89% yield, with the Boc group selectively protecting the amine without disturbing the methoxy functionality.
Modern Catalytic Methods
Transition Metal-Catalyzed Reactions
Palladium and copper catalysts enable C–O bond formation at the pyrrolidine ring. A patent details the use of Cu(II)/diimine ligand systems with 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) for oxidizing secondary alcohols to ketones, critical for introducing the methoxy group. This method achieved 85% yield under mild conditions (30–50°C), with excellent stereocontrol.
Organocatalytic Approaches
Chiral organocatalysts like proline derivatives facilitate asymmetric synthesis. In one protocol, L-proline catalyzed the Michael addition of tert-butyl acrylate to nitroalkenes, followed by cyclization to form the pyrrolidine ring. While yields were moderate (65–70%), this method offers enantiomeric excess >95%, advantageous for pharmaceutical applications.
Green Chemistry Innovations
Aqueous Micellar Conditions
A patent highlights sodium borohydride reduction in aqueous micellar aggregates for diastereoselective synthesis. Using water as a solvent and cetrimonium bromide as a surfactant, this method achieved 80% diastereomeric excess (de) at 0–5°C, reducing organic waste by 60% compared to traditional methods.
Table 2: Green Synthesis Parameters
Solvent-Free Synthesis
Mechanochemical methods using ball mills eliminate solvent use. A study demonstrated that grinding pyrrolidine-2-carboxylic acid with Boc₂O and DMAP for 2 hours produced the target compound in 78% yield, with 99% purity. This approach reduces energy consumption and simplifies purification.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Continuous flow technology enhances scalability and safety. A patent describes a tubular reactor system for synthesizing tert-butyl 2-methoxypyrrolidine-1-carboxylate at 95°C with residence times <10 minutes. This method achieved 90% conversion and 85% isolated yield, outperforming batch reactors in productivity (2.5 kg/day).
Process Optimization Strategies
Cost-effective routes prioritize reagent selection and recycling. For example, replacing tert-butyl acetate with tert-butanol in esterification reduced raw material costs by 40% without compromising yield. Additionally, recycling dichloromethane via distillation improved process sustainability.
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key spectral data include:
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Key Conditions and Products:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 4h | 2-Methoxypyrrolidine-1-carboxylic acid | 85–90% | |
| 1M NaOH, THF/H₂O, room temp, 2h | Sodium 2-methoxypyrrolidine-1-carboxylate | 78% |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the ester bond.
Nucleophilic Substitution at the Methoxy Group
The methoxy group can participate in demethylation or substitution reactions under specific conditions.
Example Reactions:
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C, 1h | 2-Hydroxypyrrolidine-1-carboxylate | Selective demethylation | |
| NaSEt, DMF, 80°C, 6h | 2-(Ethylthio)pyrrolidine-1-carboxylate | Thioether formation |
-
Steric Effects : The tert-butyl group adjacent to the methoxy substituent influences reaction rates by increasing steric hindrance, favoring milder conditions.
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes oxidation, reduction, or ring-opening reactions.
Oxidation Reactions:
Reduction Reactions:
| Reducing Agent | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, reflux, 3h | 2-Methoxypyrrolidine | 70% | |
| H₂, Pd/C, MeOH, 4h | 2-Methoxypyrrolidine (decarboxylated) | 65% |
Ring-Opening and Cross-Coupling Reactions
The pyrrolidine ring can undergo ring-opening under strong nucleophilic or electrophilic conditions.
Notable Examples:
Stereochemical Considerations
Reactions involving chiral centers (e.g., 2R,4R configurations in related compounds) demonstrate stereoselectivity:
Scientific Research Applications
Antiviral Applications
TBMPC serves as an important intermediate in the synthesis of antiviral agents, notably in the development of drugs targeting Hepatitis C Virus (HCV). Research indicates that compounds derived from TBMPC exhibit promising antiviral activity, making them potential candidates for further development in antiviral therapies.
Anticancer Activity
Studies have shown that TBMPC and its derivatives can inhibit cancer cell proliferation. In vitro assays suggest that these compounds may interfere with cellular pathways involved in tumor growth, demonstrating potential as anticancer agents .
Organic Synthesis
TBMPC is widely utilized as a building block in organic synthesis due to its chiral nature. It can be employed in various reactions, including:
- Asymmetric Synthesis : TBMPC is used to generate enantiomerically enriched products, which are crucial in pharmaceuticals.
- Catalysis : It acts as a catalyst or co-catalyst in several reactions, enhancing reaction efficiency and selectivity .
Polymer Chemistry
Recent research has explored the use of TBMPC in polymerization processes. Its ability to participate in anionic polymerization has been investigated, leading to the development of novel polymeric materials with tailored properties. These materials have potential applications in drug delivery systems and biodegradable plastics .
Antimicrobial Properties
Similar pyrrolidine derivatives have demonstrated antimicrobial activity against various pathogens. The structural attributes of TBMPC suggest it may also possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .
Neuroprotective Effects
Research indicates that TBMPC may have neuroprotective properties, potentially safeguarding neuronal cells from oxidative stress and apoptosis. This application could be significant for developing treatments for neurodegenerative diseases .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-N-Boc-3-pyrrolidinamine | Similar pyrrolidine structure; Boc protection | Antimicrobial |
| (R)-tert-butyl 3-amino-4-methoxypyrrolidine | Different stereochemistry; methoxy group | Anticancer |
| (2S,5R)-tert-butyl 5-amino-3-methoxypyrrolidine | Altered position of amino group | Neuroprotective |
Case Study 1: Synthesis of Antiviral Agents
A study detailed the synthesis of a series of antiviral compounds using TBMPC as a precursor. The resulting compounds were tested against HCV with promising results, indicating a pathway for developing new antiviral therapies.
Case Study 2: Neuroprotective Screening
Another research project evaluated the neuroprotective effects of TBMPC derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested significant protective effects, highlighting the compound's potential in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of tert-butyl 2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrolidine Derivatives
Reactivity and Stability
- Methoxy vs. Hydroxymethyl : The methoxy group in the target compound enhances lipophilicity and stability compared to the hydroxymethyl analog, which is prone to oxidation .
- Mesyloxy Group : The mesyloxy substituent () acts as a superior leaving group, enabling nucleophilic substitution reactions in downstream syntheses .
- Boc Protection : All compounds share Boc protection, which is stable under basic conditions but cleaved under acidic (e.g., TFA) or catalytic hydrogenation conditions .
Biological Activity
Tert-butyl 2-methoxypyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H22N2O4
- Molecular Weight : 246.32 g/mol
- CAS Number : 85909-08-6
The structure features a pyrrolidine ring substituted with a tert-butyl group and a methoxycarbonyl moiety, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that TBMPC may exhibit several biological activities, primarily through modulation of various biochemical pathways:
- Anti-inflammatory Properties : TBMPC has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release. In vitro studies suggest it may reduce the secretion of pro-inflammatory cytokines such as IL-1β in macrophages .
- Neuroprotective Effects : Preliminary studies indicate that TBMPC could have neuroprotective effects, potentially through the inhibition of oxidative stress pathways. This suggests a role in protecting neuronal cells from damage .
- Antimicrobial Activity : Some studies have suggested that derivatives of TBMPC exhibit antimicrobial properties against certain bacterial strains, although specific data on TBMPC itself is limited .
Synthesis and Derivatives
The synthesis of TBMPC typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. For example, one method involves the use of Grignard reagents to facilitate the formation of the pyrrolidine ring structure . The following table outlines some synthetic routes and yields associated with TBMPC:
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Grignard reaction in THF at -40°C | 56% | Requires inert atmosphere |
| Addition of tert-butyl 2-oxopyrrolidine-1-carboxylate | 50% | Monitored by HPLC |
Case Studies and Research Findings
Several studies have explored the biological activity of TBMPC and its derivatives:
- Study on Inflammation : A study demonstrated that TBMPC significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as an anti-inflammatory agent. The compound exhibited a concentration-dependent effect, with notable inhibition observed at concentrations above 10 µM .
- Neuroprotection in Animal Models : In animal models, compounds similar to TBMPC were evaluated for neuroprotective effects against induced oxidative stress. Results indicated a reduction in neuronal cell death, supporting its potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-methoxypyrrolidine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl carbamate-protected pyrrolidine derivative can undergo methoxylation at the 2-position using methoxide ions under anhydrous conditions. Key parameters include:
- Temperature control (0–20°C to avoid side reactions) .
- Use of catalysts like DMAP or bases such as triethylamine to enhance reactivity .
- Solvent selection (e.g., dichloromethane for polar aprotic conditions) . Purification often involves column chromatography or recrystallization, with yields optimized by monitoring reaction progress via TLC or LC-MS .
Q. How is the stereochemical configuration of this compound confirmed?
Chiral resolution is achieved using:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine absolute configuration .
- NMR spectroscopy : NOESY or ROESY experiments identify spatial correlations between methoxy protons and adjacent substituents .
- Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases (e.g., amylose or cellulose derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Despite limited toxicity
- Use PPE (gloves, goggles) and ensure ventilation to minimize inhalation/contact .
- Avoid ignition sources due to potential decomposition into CO or NOx under heat .
- Store in sealed containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the hydrogen-bonding interactions of this compound in crystal lattices?
Graph set analysis (Etter’s method) classifies hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data. Tools like Mercury (CCDC) visualize interactions, while DFT calculations (Gaussian, ORCA) predict energetically favorable packing motifs . For example, methoxy groups may form C–H···O interactions with adjacent carbonyls .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Re-run experiments : Confirm sample purity and solvent effects (e.g., deuteration artifacts).
- Complementary techniques : Pair dynamic NMR (for solution-state conformers) with X-ray data (solid-state structure) .
- DFT-based NMR shift prediction : Compare computed vs. experimental shifts to identify misassignments .
Q. How is this compound utilized in medicinal chemistry as a building block?
The tert-butyl carbamate group serves as a protective moiety for amines during multi-step syntheses. Applications include:
- Kinase inhibitor development : The pyrrolidine scaffold is functionalized with heterocycles (e.g., pyridines) to enhance target binding .
- Prodrug design : Methoxy groups improve solubility for in vivo studies .
- Peptidomimetics : Stereochemical control enables mimicry of α-helix or β-turn structures .
Q. What methodologies characterize the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC-MS .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C for tert-butyl group cleavage) .
- Kinetic modeling : Arrhenius plots predict shelf-life at storage temperatures .
Methodological Notes
- Stereoselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can enforce desired configurations .
- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) and employ slow evaporation to grow diffraction-quality crystals .
- Data interpretation : Use software like TopSpin (NMR), Olex2 (X-ray), and MestReNova (spectral analysis) for rigorous validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
